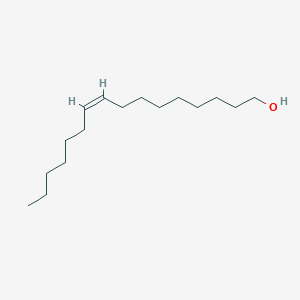

Palmitoleyl alcohol

描述

Palmitoleyl alcohol is a member of the class of hexadecen-1-ols that is hexadecanol containing a double bond located at position 9 (the Z-geoisomer). It has a role as an epitope.

(Z)-Hexadec-9-en-1-ol is a natural product found in Bombus muscorum with data available.

生物活性

Palmitoleyl alcohol, also known as cis-9-hexadecenol, is a long-chain unsaturated fatty alcohol with the chemical formula and a CAS number of 10378-01-5. This compound has garnered attention for its diverse biological activities, including potential applications in pharmaceuticals, cosmetics, and food industries. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.43 g/mol |

| Density | 0.847 g/cm³ |

| Boiling Point | 340 °C |

| Flash Point | 115.4 °C |

| Purity | >99% |

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting its potential as a natural preservative in food products . The mechanism appears to involve disruption of microbial cell membranes due to its amphiphilic nature.

2. Anti-inflammatory Effects

This compound has been associated with anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests a potential role in managing inflammatory conditions such as arthritis and other chronic inflammatory diseases .

3. Skin Health Benefits

Due to its emollient properties, this compound is frequently used in cosmetic formulations. It helps to maintain skin hydration and barrier function, making it beneficial for dry skin conditions. Clinical trials have shown improvements in skin moisture levels when products containing this compound are applied regularly .

4. Metabolic Effects

Recent studies have explored the role of this compound in metabolic processes. It has been suggested that this compound may influence lipid metabolism and insulin sensitivity, which could have implications for obesity and type II diabetes management . The exact mechanisms remain under investigation but may involve modulation of metabolic pathways related to fatty acid oxidation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations as low as 0.5% (v/v), demonstrating its potential as a natural antimicrobial agent in personal care products.

Case Study 2: Skin Hydration Improvement

In a double-blind clinical trial involving 50 participants with dry skin, a cream containing 2% this compound was applied twice daily for four weeks. Results showed a statistically significant increase in skin hydration levels compared to the placebo group, supporting its use in dermatological applications.

Research Findings

Recent research has focused on optimizing the biosynthesis of fatty alcohols, including this compound, through metabolic engineering techniques. A study demonstrated that peroxisomal compartmentalization significantly enhances fatty alcohol production by improving metabolic coupling within microbial systems . This advancement could lead to more sustainable production methods for this compound.

科学研究应用

Cosmetic Applications

Palmitoleyl alcohol is widely used in cosmetic formulations due to its emollient properties. It helps to improve skin texture and moisture retention, making it a valuable ingredient in creams and lotions.

Key Benefits:

- Moisturization: Acts as a skin conditioning agent.

- Stability: Enhances the stability of emulsions.

- Sensory Attributes: Provides a pleasant feel on the skin.

Case Study:

A study demonstrated that formulations containing this compound showed improved skin hydration compared to those without it. The study measured skin hydration levels over a 24-hour period, indicating significant retention of moisture when this compound was included in the formulation .

Pharmaceutical Applications

In pharmaceuticals, this compound is being investigated for its potential as a drug delivery enhancer. Its ability to modify lipid bilayer properties can facilitate the penetration of active ingredients through biological membranes.

Mechanism of Action:

this compound alters the fluidity of lipid bilayers, which can enhance drug permeation. This property is particularly beneficial in transdermal drug delivery systems.

Research Findings:

A study on transdermal systems indicated that formulations with this compound resulted in increased permeation rates of active pharmaceutical ingredients compared to control formulations lacking this compound. The results highlighted this compound's role in enhancing drug absorption through the skin .

Nutritional Applications

This compound has been explored for its potential health benefits, particularly in nutrition and dietary supplements. It is found in certain food sources and may contribute to metabolic health.

Health Benefits:

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may possess anti-inflammatory effects.

- Metabolic Regulation: Research indicates potential roles in lipid metabolism and insulin sensitivity.

Case Study:

A clinical trial investigated the effects of dietary supplementation with this compound on metabolic markers in overweight individuals. The results showed improvements in insulin sensitivity and lipid profiles, suggesting its potential as a dietary supplement for metabolic health .

Industrial Applications

This compound is also utilized in various industrial applications, including surfactants and lubricants. Its unique properties make it suitable for use in formulations requiring enhanced lubrication and surface activity.

Applications Include:

- Surfactants: Used in detergents and cleaning agents.

- Lubricants: Employed in formulations requiring low friction properties.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Cosmetics | Skin conditioning agent | Improves hydration, enhances texture |

| Pharmaceuticals | Drug delivery enhancer | Increases permeation rates |

| Nutrition | Dietary supplement | Potential metabolic health benefits |

| Industrial | Surfactants and lubricants | Low friction properties |

属性

IUPAC Name |

(Z)-hexadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIYNOAMNIKVKF-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880932 | |

| Record name | (Z)-Hexadec-9-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-01-5 | |

| Record name | Palmitoleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10378-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hexadecen-1-ol, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hexadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Hexadec-9-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hexadec-9-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。